molecular formula C21H18N4O3 B4581883 3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide

Cat. No. B4581883
M. Wt: 374.4 g/mol
InChI Key: HUNFKOFLYDJVHI-UHFFFAOYSA-N
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Description

3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.13789045 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound is closely related to families of compounds that have been synthesized and evaluated for various biological activities. For instance, a series of novel azetidine-2-one derivatives of 1H-benzimidazole showed promising antibacterial and cytotoxic properties. Compounds within this group demonstrated significant activity against bacterial strains and displayed cytotoxicity in vitro, indicating potential for further development as therapeutic agents (Noolvi et al., 2014).

Antitumor and Anticonvulsant Potential

Another research area involves the synthesis of 3-benzyl-4(3H)quinazolinone analogues, which were designed, synthesized, and evaluated for in vitro antitumor activity. This study found that certain compounds exhibited broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent than the positive control, 5-FU, highlighting the therapeutic potential of these structures in cancer treatment (Al-Suwaidan et al., 2016). Furthermore, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds was synthesized as potential anticonvulsant agents. Preliminary screenings revealed significant protection in animal models against seizures, demonstrating the utility of these compounds in developing new antiepileptic drugs (Kamiński et al., 2015).

Chemotherapeutic Applications

In the realm of chemotherapeutic research, the synthesis of functionalized pyrimido[1,2-a]-benzimidazoles from (benzimidazol-2-yl)cyanamide and β-dicarbonyl compounds using nickel complexes or salts has been explored. This methodology allows for the creation of 2-aminopyrimido[1,2-a]benzimidazole derivatives, potentially useful as chemotherapeutic agents due to their ability to interact with various biological targets (Dorokhov et al., 1990).

properties

IUPAC Name

3-(4-cyano-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-15(8-9-19(26)23-12-14-5-4-10-28-14)21(27)25-18-7-3-2-6-17(18)24-20(25)16(13)11-22/h2-7,10,24H,8-9,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNFKOFLYDJVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 4
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide
Reactant of Route 6
3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-(2-furylmethyl)propanamide

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